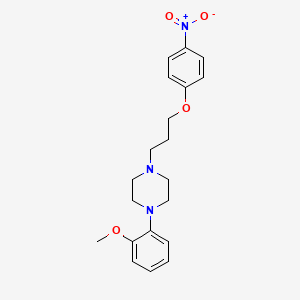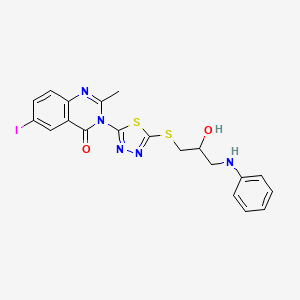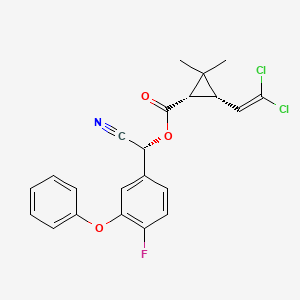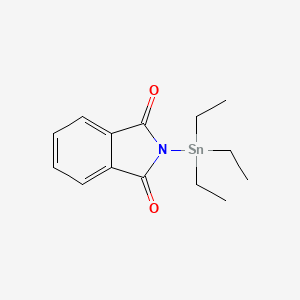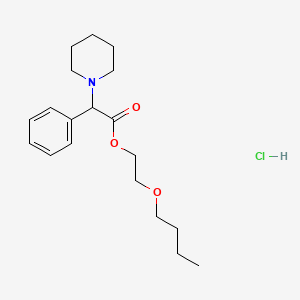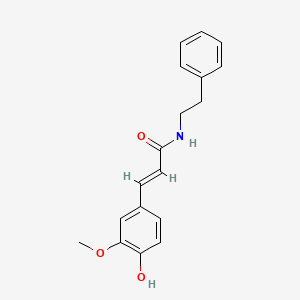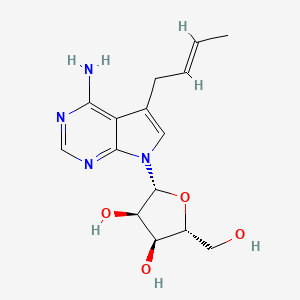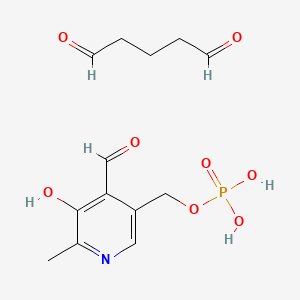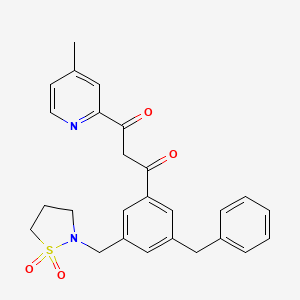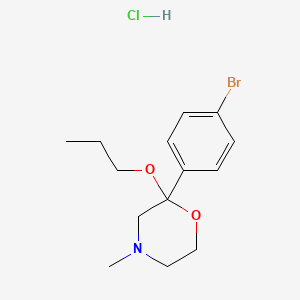
2-(4-Bromophenyl)-4-methyl-2-propoxymorpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-4-methyl-2-propoxymorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a propoxy group attached to the morpholine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-methyl-2-propoxymorpholine hydrochloride typically involves a multi-step process. One common method starts with the bromination of 4-methylphenol to obtain 4-bromomethylphenol. This intermediate is then reacted with propyl bromide in the presence of a base to form 4-bromomethylphenyl propyl ether. The final step involves the reaction of this intermediate with morpholine under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, etherification, and morpholine ring formation, followed by purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-4-methyl-2-propoxymorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-4-methyl-2-propoxymorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-4-methyl-2-propoxymorpholine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-4-methyl-2-propoxymorpholine hydrochloride
- 2-(4-Fluorophenyl)-4-methyl-2-propoxymorpholine hydrochloride
- 2-(4-Iodophenyl)-4-methyl-2-propoxymorpholine hydrochloride
Uniqueness
2-(4-Bromophenyl)-4-methyl-2-propoxymorpholine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can result in distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Eigenschaften
CAS-Nummer |
124497-90-1 |
|---|---|
Molekularformel |
C14H21BrClNO2 |
Molekulargewicht |
350.68 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-4-methyl-2-propoxymorpholine;hydrochloride |
InChI |
InChI=1S/C14H20BrNO2.ClH/c1-3-9-17-14(11-16(2)8-10-18-14)12-4-6-13(15)7-5-12;/h4-7H,3,8-11H2,1-2H3;1H |
InChI-Schlüssel |
CYNPJNZZPVHRBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1(CN(CCO1)C)C2=CC=C(C=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


